5-Methyl-2-nitropyridin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
5-methyl-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6N2O3/c1-4-3-7-6(8(10)11)2-5(4)9/h2-3H,1H3,(H,7,9) |
InChI Key |
JBZUGLKGLHCKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=CC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 5 Methyl 2 Nitropyridin 4 Ol and Analogues
Established Synthetic Pathways to 5-Methyl-2-nitropyridin-4-ol
The synthesis of this compound is not extensively documented in readily available literature, suggesting that its preparation may involve multi-step sequences or specialized, less common methodologies. However, established principles of pyridine (B92270) chemistry allow for the postulation of several viable synthetic strategies.
Nitration Strategies for Pyridine Derivatives
Direct nitration of a pre-existing 5-methylpyridin-4-ol scaffold presents a logical, albeit challenging, approach. The pyridine ring is inherently electron-deficient and thus less susceptible to electrophilic aromatic substitution than benzene. The presence of a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the pyridone form, can further complicate the reaction by providing an alternative site for reaction and by influencing the regioselectivity of nitration.
The direct nitration of pyridine itself requires harsh conditions, such as heating with fuming sulfuric acid and nitric acid, and typically yields the 3-nitro derivative in low yields. For substituted pyridines, the outcome of nitration is dictated by the electronic and steric effects of the existing substituents. The hydroxyl group at the 4-position is an activating group, while the methyl group at the 5-position is also weakly activating. These groups would be expected to direct an incoming electrophile. However, the strong acidic conditions required for nitration will protonate the pyridine nitrogen, creating a powerful deactivating pyridinium (B92312) ion, which directs electrophilic substitution to the meta-position (position 3).
A potential strategy to achieve the desired 2-nitro substitution pattern could involve the nitration of a 5-methylpyridin-4-ol precursor under carefully controlled conditions. Research into the double nitration of 4-hydroxypyridine (B47283) has been explored, which could potentially offer insights into controlling the position of nitration.
Nucleophilic Substitution Reactions in Pyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-poor aromatic systems like pyridine, particularly when good leaving groups are present at activated positions (ortho or para to the ring nitrogen). A plausible retrosynthetic analysis for this compound via an SNAr approach could involve a precursor with a suitable leaving group at the 2-position, which is then displaced by a nitro group source.
Alternatively, a leaving group at the 4-position of a 5-methyl-2-nitropyridine (B93712) could be displaced by a hydroxide (B78521) or protected hydroxyl group. The nitro group at the 2-position would activate the ring towards such a nucleophilic attack.
The Sandmeyer reaction offers another avenue for introducing the nitro group. This reaction involves the diazotization of an amino group, followed by its displacement with a variety of nucleophiles, including a nitro group (using sodium nitrite (B80452) and a copper catalyst). Therefore, the synthesis of 2-amino-5-methylpyridin-4-ol (B13041367) would be a key intermediate in this strategy. The amino group could then be converted to a diazonium salt and subsequently replaced by a nitro group to yield the target molecule. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com
Multicomponent Reaction Paradigms for Substituted Nitropyridines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia). While the traditional Hantzsch synthesis yields dihydropyridines that require subsequent oxidation, modern variations have been developed to produce pyridines directly.
The synthesis of substituted 2-hydroxypyridines (also known as 2-pyridones) can be achieved through multicomponent reactions. mdpi.comresearchgate.net For instance, a one-pot condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions has been reported to yield 4,6-diaryl-3-cyano-2-pyridone derivatives. mdpi.com While this specific example does not yield the desired substitution pattern of this compound, it highlights the potential of MCRs in constructing the core pyridinol structure. Adapting such a reaction to incorporate a nitro-substituted starting material could be a viable, though currently underexplored, strategy. For example, a multicomponent assembly of pyrido-fused tetrahydroquinolines has been achieved from dihydroazines, aldehydes, and anilines. nih.gov
Synthesis of Closely Related Methylnitropyridinols and Functionalized Derivatives
The synthesis of isomers and derivatives of this compound provides valuable insights into the reactivity of this class of compounds and allows for the exploration of structure-activity relationships in various applications.
Preparation of Positional Isomers (e.g., 2-hydroxy-5-methyl-3-nitropyridine)
The synthesis of positional isomers often requires a different strategic approach compared to the target molecule. For instance, the preparation of 2-hydroxy-5-methyl-3-nitropyridine (B188116) has been successfully achieved through the nitration of 2-amino-5-methylpyridine (B29535). prepchem.com
In this established procedure, 2-amino-5-methylpyridine is dissolved in concentrated sulfuric acid, and a mixture of concentrated nitric acid and sulfuric acid is added. The reaction is exothermic and is maintained at a constant temperature. The resulting product is then isolated by pouring the reaction mixture onto ice and adjusting the pH. prepchem.com
| Starting Material | Reagents | Product | Yield | Reference |
| 2-amino-5-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | 2-hydroxy-5-methyl-3-nitropyridine | Not specified | prepchem.com |
This method takes advantage of the directing effects of the amino and methyl groups in the starting material, leading to nitration at the 3-position. The subsequent conversion of the amino group to a hydroxyl group is likely to occur under the harsh reaction conditions or during workup.
Functionalization of the Nitropyridine Scaffold through Derivatization
The presence of multiple functional groups on the this compound scaffold allows for a variety of derivatization reactions, enabling the synthesis of a library of related compounds. The hydroxyl, nitro, and methyl groups, as well as the pyridine ring itself, can all be sites for further chemical modification.
The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized. Additionally, the nitro group can in some cases act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement by other functionalities. The methyl group can potentially be halogenated or oxidized under specific conditions.
Furthermore, the pyridine ring can undergo reactions at the nitrogen atom, such as N-oxide formation or quaternization. These modifications can significantly alter the electronic properties and reactivity of the entire molecule. While specific derivatization reactions for this compound are not widely reported, the principles of functional group transformations on substituted pyridines are well-established and can be applied to this scaffold.
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of nitropyridine derivatives is pivotal in minimizing the environmental impact of chemical manufacturing. These principles advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the improvement of energy efficiency.
Key Green Chemistry Strategies in Pyridine Synthesis:
Safer Solvents and Reaction Conditions: A primary focus is the replacement of hazardous organic solvents like benzene, chloroform, and dichloromethane (B109758) with more benign alternatives such as water, ethanol, or ionic liquids. In some cases, solvent-free reactions, facilitated by techniques like microwave irradiation or mechanochemistry, eliminate the need for solvents altogether, significantly reducing the ecological footprint.
Catalyst Innovation: The shift from stoichiometric reagents to catalytic ones is a cornerstone of green synthesis. The development of reusable metal catalysts, enzyme-based systems, and heterogeneous catalysts not only enhances reaction efficiency but also allows for catalyst recovery and reuse, thereby minimizing waste.
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all reactant materials into the final product. This principle, known as atom economy, reduces the generation of byproducts and waste. Multicomponent reactions (MCRs) are particularly effective in this regard, as they can form complex products from three or more reactants in a single step with high atom efficiency.
Renewable Feedstocks: Research into the use of renewable raw materials is gaining traction. For instance, the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) with ammonia (B1221849) over zeolite catalysts has been explored for the sustainable production of pyridines.
The following table summarizes the application of green chemistry principles to pyridine synthesis:
Interactive Data Table: Green Chemistry Approaches in Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine/Nitropyridine Synthesis | Research Findings |
|---|---|---|
| Safer Solvents | Replacement of hazardous organic solvents with water, ethanol, or ionic liquids. | Reduces environmental pollution and health risks associated with volatile organic compounds (VOCs). |
| Catalysis | Use of reusable metal catalysts, enzyme-based systems, or heterogeneous catalysts. | Improves reaction efficiency, facilitates catalyst recovery and reuse, and minimizes waste. |
| Atom Economy | Employment of multicomponent reactions (MCRs). | MCRs can form complex pyridine derivatives in a single step, maximizing the incorporation of starting materials into the final product. |
| Solvent-Free Synthesis | Utilization of microwave irradiation or mechanochemistry. | Eliminates the need for hazardous solvents, leading to cleaner reactions and easier product isolation. researchgate.net |
| Renewable Feedstocks | Thermo-catalytic conversion of glycerol with ammonia. | Offers a sustainable route to pyridines from a renewable byproduct of the biodiesel industry. |
Advanced Synthetic Techniques and Process Optimization
To meet the demands of modern chemical production, advanced synthetic techniques are being employed to optimize the synthesis of nitropyridines. These methods offer enhanced control, safety, and efficiency compared to traditional batch processes.
Continuous Flow Synthesis Methodologies for Nitropyridines
Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitropyridines, offering significant advantages in terms of safety, efficiency, and scalability. Nitration reactions are often highly exothermic and can involve unstable intermediates, making their execution in large-scale batch reactors challenging. Flow chemistry mitigates these risks by using microreactors or tube reactors where small volumes of reactants are continuously mixed and reacted. ewadirect.com
Advantages of Continuous Flow Nitration:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the potential for thermal runaways and the accumulation of explosive intermediates. researchgate.net This is particularly crucial for the synthesis of compounds like 4-nitropyridine (B72724) from pyridine N-oxide, where the nitration product is highly energetic. researchgate.net
Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. vapourtec.com The superior heat and mass transfer in these systems often results in cleaner reaction profiles with fewer byproducts.
A study on the N-oxidation of pyridine derivatives using a packed-bed microreactor with titanium silicalite (TS-1) and H2O2 demonstrated the robustness of flow systems. The device operated for over 800 hours continuously while maintaining catalyst activity, showcasing its potential for large-scale, sustainable production. organic-chemistry.orgresearchgate.net
The following table details a comparison between batch and continuous flow synthesis for 4-nitropyridine:
| Byproducts | Higher potential for byproduct formation due to less precise temperature control. | Undesired by-products are almost avoided due to high mixing efficiency and defined reaction times. researchgate.net |
Solid-Phase Synthesis Applications for Pyridine-Based Derivatives
Solid-phase synthesis (SPS) is a powerful technique that facilitates the rapid and efficient construction of libraries of compounds, including pyridine-based derivatives. acs.org In SPS, a starting material is covalently attached to an insoluble solid support (resin), and subsequent reactions are carried out in a stepwise manner. Excess reagents and byproducts are easily removed by simple filtration and washing of the resin, streamlining the purification process. nih.gov
Application of SPS in Pyridine Synthesis:
Library Generation: SPS is particularly well-suited for combinatorial chemistry, where large numbers of related compounds are synthesized for screening purposes, such as in drug discovery. acs.org
Synthesis of Substituted Pyridines: A solid-phase synthesis of 2,4,6-trisubstituted pyridines has been developed. This method involves attaching an α,β-unsaturated carbonyl to a solid support, followed by a series of reactions including a Michael addition and cyclization with ammonium acetate to form the pyridine ring. acs.org
Synthesis of Fused Heterocycles: The utility of SPS has also been demonstrated in the synthesis of purines starting from a nitropyrimidine. In this approach, 4,6-dichloro-5-nitropyrimidine (B16160) was coupled to a Rink amide resin, followed by displacement of the second chloride and reduction of the nitro group to an amine, which was then elaborated into the purine (B94841) ring system. nih.govresearchgate.net
The general workflow for solid-phase synthesis is outlined in the table below:
Interactive Data Table: General Workflow of Solid-Phase Synthesis
| Step | Description | Key Feature |
|---|---|---|
| 1. Attachment | The initial building block is covalently linked to a solid support (resin) via a linker. | Simplifies purification as the molecule of interest is immobilized. |
| 2. Reaction Cycles | Subsequent reagents are added in solution to perform chemical transformations on the resin-bound molecule. Protective groups are used to control reactivity. | Excess reagents can be used to drive reactions to completion. |
| 3. Washing | After each reaction step, the resin is washed to remove excess reagents and soluble byproducts. | Eliminates the need for complex purification methods like chromatography between steps. |
| 4. Cleavage | Once the synthesis is complete, the final product is cleaved from the solid support. | Releases the desired molecule into solution for final purification and characterization. |
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methyl 2 Nitropyridin 4 Ol
X-ray Diffraction Studies for Molecular and Crystal Structure Determination
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. These studies provide definitive evidence of molecular geometry, bond lengths, and bond angles.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. In the case of nitrogen-containing heterocyclic compounds, hydrogen bonding often plays a crucial role in the supramolecular architecture.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps properties onto the surface that represents the boundary of a molecule in the crystalline environment. The analysis of Hirshfeld surfaces for related structures reveals that interactions such as H⋯O/O⋯H, H⋯H, H⋯N/N⋯H, and H⋯C/C⋯H are significant contributors to the crystal packing. mdpi.com For instance, in the crystal structure of a related pyrimidine (B1678525) derivative, O···H, H···H, and H···C/C···H interactions were found to be the most important contributions to the Hirshfeld surfaces. researchgate.net The shape index on the Hirshfeld surface is particularly useful for identifying π-π stacking interactions, which are indicated by the presence of adjacent red and blue triangles. mdpi.comnih.gov
Crystallographic Characterization of Tautomeric Forms (e.g., 2-methyl-5-nitro-1H-pyridin-4-one)
Pyridin-4-ol derivatives can exist in tautomeric forms, primarily the enol form (pyridin-4-ol) and the keto form (pyridin-4-one). X-ray crystallography is instrumental in identifying the dominant tautomeric form in the solid state. For 5-Methyl-2-nitropyridin-4-ol, the potential for tautomerism exists, leading to the formation of 2-methyl-5-nitro-1H-pyridin-4-one. Crystallographic studies of similar pyridinone structures provide insights into the expected bond lengths and angles for the keto tautomer. The existence and stability of different tautomers can be influenced by solvent and solid-state effects, and have been investigated using X-ray crystallography and NMR spectroscopy in other heterocyclic systems. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of substituted pyridines are influenced by the electronic effects of the substituents. For example, in the ¹H NMR spectrum of 2-amino-5-methylpyridine (B29535), distinct signals are observed for the aromatic protons and the methyl group protons. chemicalbook.com
Table 1: Representative ¹H NMR Data for Substituted Pyridines
| Compound | Solvent | Chemical Shifts (ppm) |
| 2-amino-5-methylpyridine | CDCl₃ | δ 7.79 (d), 7.12 (d), 6.32 (d), 2.12 (s) chemicalbook.com |
| 2-Methoxy-5-nitropyridine (B154726) | Not specified | δ (ppm) values are available in spectral data. chemicalbook.com |
This table is for illustrative purposes and shows the type of data obtained from ¹H NMR experiments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine (B92270) ring are sensitive to the nature and position of the substituents. For instance, the ¹³C NMR spectrum of 2-amino-5-methylpyridine shows distinct resonances for each of the carbon atoms in the molecule. chemicalbook.com
Table 2: Representative ¹³C NMR Data for Substituted Pyridines
| Compound | Solvent | Chemical Shifts (ppm) |
| 2-amino-5-methylpyridine | Not specified | Specific ppm values are available in spectral databases. chemicalbook.com |
| 3-Methyl-4-nitropyridine N-Oxide | Not specified | Specific ppm values are available in spectral databases. chemicalbook.com |
This table is for illustrative purposes and shows the type of data obtained from ¹³C NMR experiments.
Advanced NMR Techniques for Conformational and Stereochemical Elucidation
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are employed to gain deeper insights into the molecular structure. ipb.pt These techniques can establish connectivity between protons and carbons, identify through-space interactions between protons, and help in the unambiguous assignment of all NMR signals. ipb.pt For complex heterocyclic systems, these advanced methods are crucial for confirming the proposed structure and understanding its conformational preferences in solution. ipb.pt
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information about the molecular vibrations and the nature of the functional groups present in the molecule.
Assignment of Characteristic Vibrational Modes and Functional Groups
The vibrational spectrum of this compound is complex, arising from the various functional groups and the pyridine ring itself. The assignments of the characteristic vibrational modes are typically made by comparison with the spectra of related pyridine derivatives and through theoretical calculations. The primary functional groups contributing to the spectrum are the pyridine ring, the methyl group (-CH3), the nitro group (-NO2), and the hydroxyl group (-OH).
The pyridine ring vibrations include C-H stretching, C-C and C-N stretching (ring breathing modes), and various in-plane and out-of-plane bending modes. Aromatic C-H stretching vibrations are generally observed in the region of 3100–3000 cm⁻¹ tandfonline.com. The ring breathing mode, a characteristic vibration for pyridine derivatives, is typically found around 995 cm⁻¹ in the Raman spectrum researchgate.net.
The methyl group attached to the pyridine ring exhibits characteristic vibrations, including symmetric and asymmetric C-H stretching, as well as symmetric and asymmetric C-H bending modes.
Below is a table summarizing the expected characteristic vibrational modes for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretching | 3500-3200 (broad) | Hydroxyl (-OH) |
| Aromatic C-H Stretching | 3100-3000 | Pyridine Ring |
| Asymmetric NO₂ Stretching | 1570-1500 | Nitro (-NO₂) |
| Symmetric NO₂ Stretching | 1370-1300 | Nitro (-NO₂) |
| C=C, C=N Stretching | 1600-1450 | Pyridine Ring |
| C-H Bending (Methyl) | 1465-1440 (asymmetric), 1380-1365 (symmetric) | Methyl (-CH₃) |
| O-H Bending | 1440-1395 | Hydroxyl (-OH) |
| C-O Stretching | 1260-1180 | Hydroxyl (-OH) |
| Ring Breathing | ~1000 | Pyridine Ring |
| NO₂ Bending | 870-830 | Nitro (-NO₂) |
Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents and potential intermolecular interactions such as hydrogen bonding.
Spectroscopic Signatures of Nitro and Hydroxyl Substituents
The nitro (-NO₂) and hydroxyl (-OH) groups have distinct and strong spectroscopic signatures in the vibrational spectra of this compound.
The nitro group is characterized by two strong stretching vibrations: the asymmetric stretching mode (νas(NO₂)) and the symmetric stretching mode (νs(NO₂)). The asymmetric stretch typically appears in the 1570–1500 cm⁻¹ region, while the symmetric stretch is found between 1370 cm⁻¹ and 1300 cm⁻¹. nih.gov These bands are often strong in the IR spectrum. In addition to the stretching modes, the nitro group also exhibits bending (scissoring) and wagging vibrations at lower frequencies.
The hydroxyl group is readily identified by its characteristic O-H stretching vibration, which typically appears as a broad band in the 3500–3200 cm⁻¹ region of the IR spectrum. The broadening is a result of hydrogen bonding interactions. The position and shape of this band can provide insights into the extent of intermolecular and intramolecular hydrogen bonding. The O-H in-plane bending vibration is usually observed in the 1440–1395 cm⁻¹ range, and the C-O stretching vibration appears between 1260 cm⁻¹ and 1180 cm⁻¹.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is influenced by the electronic structure of the pyridine ring and the electronic effects of the methyl, nitro, and hydroxyl substituents.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of this compound is expected to show absorption bands arising from π-π* and n-π* electronic transitions. The pyridine ring, being an aromatic system, exhibits characteristic π-π* transitions. The presence of the nitro and hydroxyl groups, with their non-bonding electrons and ability to participate in resonance, significantly influences the positions and intensities of these absorption bands.
The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, can lead to intramolecular charge transfer (ICT) transitions. These ICT bands are often responsible for the absorption observed at longer wavelengths. For substituted nitropyridines, these transitions can be sensitive to the substitution pattern on the ring. researchgate.netosi.lv
The expected absorption maxima (λmax) for this compound would likely be in the UV and possibly the near-visible region. By analogy with similar molecules like 4-nitropyridine (B72724) N-oxide, which has absorption in the 330-355 nm range, it is anticipated that this compound will exhibit significant absorption in this region. researchgate.netnih.gov
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π-π | 200-300 | Pyridine Ring |
| n-π | >300 | Nitro Group, Pyridine Nitrogen |
| Intramolecular Charge Transfer (ICT) | >300 | Donor-Acceptor System (-OH to -NO₂) |
Solvent Effects on Electronic Spectra
The electronic absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Changes in solvent polarity can affect the ground and excited state energies of the molecule to different extents, leading to shifts in the absorption maxima.
For molecules with significant charge transfer character in their electronic transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift for π-π* transitions and a hypsochromic (blue) shift for n-π* transitions. The hydroxyl and nitro groups can engage in hydrogen bonding with protic solvents, which can also significantly influence the electronic spectra. mdpi.com The study of solvent effects can therefore provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule. For instance, the absorption spectra of related thiophene (B33073) dyes showed a significant bathochromic shift in more polar solvents. biointerfaceresearch.com
Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Isotopic Abundance
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
For this compound (C₆H₆N₂O₃), the molecular weight is 154.13 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 154.
The fragmentation of the molecular ion will be governed by the stability of the resulting fragment ions and neutral losses. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da), O (16 Da), and NO (30 Da). The presence of a hydroxyl group can lead to the loss of H₂O (18 Da), and the methyl group can be lost as a CH₃ radical (15 Da). libretexts.org
The fragmentation of the pyridine ring itself can also occur, leading to a complex pattern of smaller fragment ions. The relative abundances of the fragment ions provide clues to the stability of different parts of the molecule.
Below is a table of potential major fragments for this compound.
| m/z | Possible Fragment Ion | Neutral Loss |
| 154 | [C₆H₆N₂O₃]⁺ | (Molecular Ion) |
| 138 | [C₆H₆N₂O₂]⁺ | O |
| 124 | [C₆H₆N₂O]⁺ | NO |
| 108 | [C₆H₅NO]⁺ | NO₂ |
| 93 | [C₅H₄NO]⁺ | CH₃, NO |
| 78 | [C₅H₄N]⁺ | CH₃, NO₂ |
Note: The actual fragmentation pattern can be complex and may involve rearrangements. The relative intensities of the peaks will depend on the ionization energy and the specific mass spectrometer used.
Computational Chemistry and Quantum Chemical Investigations of 5 Methyl 2 Nitropyridin 4 Ol
Density Functional Theory (DFT) for Molecular Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For 5-Methyl-2-nitropyridin-4-ol, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would form the foundation of its theoretical characterization.
Geometry Optimization and Conformational Analysis
The first step in a computational study of this compound would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this molecule, particular attention would be paid to the planarity of the pyridine (B92270) ring and the orientation of the nitro and hydroxyl groups.
Conformational analysis would also be crucial, especially concerning the rotation of the hydroxyl and methyl groups. Different conformers and their relative energies would be calculated to identify the global minimum energy structure. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the optimized geometry would be determined. For instance, the C-N bond length of the nitro group and the C-O bond length of the hydroxyl group would be of significant interest as they influence the electronic properties of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N(NO2) | 1.45 | O-N-O | 125 |
| C4-O(OH) | 1.36 | C3-C4-O | 118 |
| C5-C(CH3) | 1.51 | C4-C5-C(CH3) | 121 |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would be obtained from specific DFT calculations for this compound.
Theoretical Vibrational Frequency Calculations and Spectral Simulation
Following geometry optimization, theoretical vibrational frequencies would be calculated to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding vibrational modes would be analyzed to assign the characteristic peaks in the experimental spectra.
A Potential Energy Distribution (PED) analysis would be performed to provide a quantitative description of the contribution of individual internal coordinates to each vibrational mode. This would allow for unambiguous assignments of key functional group vibrations, such as the symmetric and asymmetric stretching of the NO2 group, the O-H stretching of the hydroxyl group, and the C-H stretching of the methyl group. The simulated spectra would serve as a valuable tool for the identification and structural confirmation of the compound.
Prediction of NMR Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Method
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By applying the GIAO method within the DFT framework, the ¹H and ¹³C NMR spectra of this compound could be theoretically predicted. The calculated chemical shifts would be referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.
This analysis would help in the assignment of the proton and carbon signals in the experimental NMR spectra. For example, the chemical shifts of the protons on the pyridine ring would be sensitive to the electron-withdrawing effect of the nitro group and the electron-donating effects of the hydroxyl and methyl groups. Similarly, the chemical shifts of the carbon atoms in the ring would provide detailed information about the electronic environment within the molecule.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO), HOMO-LUMO Energy Gaps, and Charge Transfer
The electronic properties of this compound would be investigated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a chemical reaction, while the LUMO shows the regions most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. For this compound, the analysis would likely show the HOMO localized on the electron-rich pyridine ring and the hydroxyl group, while the LUMO would be expected to be concentrated on the electron-deficient nitro group, indicating the potential for intramolecular charge transfer.
Table 2: Hypothetical Electronic Properties of this compound (Illustrative)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are illustrative and would need to be determined by specific quantum chemical calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping and Surface Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface of this compound would be calculated to identify the electron-rich and electron-deficient regions.
Typically, regions of negative potential (colored in shades of red and yellow) are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are prone to nucleophilic attack. For this molecule, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the regions around the ring protons would likely exhibit positive potential.
Advanced Quantum Chemical Analyses
Beyond the standard DFT methods, more advanced quantum chemical analyses could provide deeper insights into the properties of this compound. Techniques such as Time-Dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum (UV-Vis) and study the nature of its electronic transitions. Natural Bond Orbital (NBO) analysis would offer a detailed picture of the bonding interactions, charge distribution, and intramolecular delocalization effects, such as hyperconjugation. These advanced methods would complement the DFT results to provide a comprehensive theoretical understanding of this compound.
Natural Bonding Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis is a computational method that allows for the detailed study of charge transfer and hyperconjugative interactions within a molecule. It provides insights into the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. These interactions are crucial in determining the stability and reactivity of a molecule.
In substituted pyridines, such as 2-amino-3-methyl-5-nitropyridine, NBO analysis has revealed significant intramolecular charge transfer. nih.gov For instance, the interaction between the lone pair of the amino group nitrogen and the antibonding orbitals of the pyridine ring leads to a delocalization of electron density, which in turn influences the molecular geometry and stability. nih.gov The presence of a nitro group, a strong electron-withdrawing group, further enhances these charge transfer interactions.
A key aspect of NBO analysis is the quantification of the stabilization energy (E(2)) associated with each donor-acceptor interaction. Higher E(2) values indicate stronger interactions. In many substituted pyridines, significant stabilization energies are observed for interactions involving the lone pairs of heteroatoms and the π* orbitals of the aromatic ring.
Table 1: Illustrative NBO Analysis Data for a Substituted Nitropyridine
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amine) | π(C-C) | 25.5 |
| LP(1) N(amine) | π(C-N) | 18.2 |
| LP(1) O(nitro) | σ*(N-C) | 5.8 |
Note: The data in this table is representative of typical values found in computational studies of substituted nitropyridines and is intended for illustrative purposes.
Atoms in Molecules (AIM) Theory for Quantifying Hydrogen Bond Strength
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule and characterizing the nature of chemical bonds, including hydrogen bonds. By analyzing the topological properties of the electron density at the bond critical point (BCP) between a hydrogen atom and a hydrogen bond acceptor, we can quantify the strength and nature of the hydrogen bond.
Key parameters derived from AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. For a hydrogen bond, the presence of a BCP is a primary indicator of the interaction. The value of ρ is related to the bond strength, while the sign of ∇²ρ distinguishes between shared-shell (covalent) and closed-shell (electrostatic) interactions. For hydrogen bonds, ∇²ρ is typically positive, indicating a closed-shell interaction.
In pyridone derivatives, which can exist in tautomeric equilibrium with hydroxypyridines, hydrogen bonding plays a crucial role in stabilizing crystal structures. nih.gov AIM analysis can be used to quantify the strength of both intramolecular and intermolecular hydrogen bonds in these systems. For intramolecular hydrogen bonds, the formation of a pseudo-ring structure can be confirmed and its stability assessed.
Table 2: Typical AIM Parameters for Hydrogen Bonds in Pyridine Derivatives
| Hydrogen Bond Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |
| O-H···N | 0.025 - 0.045 | 0.080 - 0.120 |
| N-H···O | 0.020 - 0.040 | 0.070 - 0.110 |
Note: The values in this table are typical ranges observed in computational studies of hydrogen-bonded systems containing pyridine moieties.
Thermochemical and Thermodynamic Properties and Stability Assessments
Computational methods are widely used to predict the thermochemical and thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). These properties are essential for understanding the stability of a compound and its behavior in chemical reactions.
For substituted pyridines, computational studies have been employed to determine their sublimation enthalpies and to investigate the influence of different substituents on their thermodynamic stability. nih.gov The enthalpy of formation can be calculated using various theoretical methods, including high-level ab initio methods and density functional theory (DFT). Isodesmic and homodesmotic reactions are often used in these calculations to minimize errors by ensuring a similar bonding environment on both sides of the reaction equation.
The stability of different isomers or tautomers of a molecule can be assessed by comparing their calculated Gibbs free energies. For this compound, computational analysis could be used to determine the relative stability of the -ol tautomer versus the corresponding pyridone tautomer.
Table 3: Calculated Thermodynamic Properties for a Model Substituted Pyridine
| Property | Value |
| Enthalpy of formation (gas phase, 298.15 K) | 25.5 kcal/mol |
| Standard entropy (298.15 K) | 85.2 cal/(mol·K) |
| Gibbs free energy of formation (298.15 K) | 50.1 kcal/mol |
Note: These values are hypothetical and intended to illustrate the type of data obtained from thermochemical calculations on substituted pyridines.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Molecules with large nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials.
First Hyperpolarizability Calculations and Structure-NLO Relationships
The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a key requirement for a material to exhibit efficient second-harmonic generation (SHG). Computational methods, particularly DFT, are widely used to calculate the first hyperpolarizability of molecules.
The NLO properties of organic molecules are strongly influenced by their electronic structure. Molecules with a strong donor-π-acceptor (D-π-A) motif often exhibit large β values. The presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system facilitates intramolecular charge transfer upon excitation by an external electric field, which is the origin of the large NLO response.
In the case of this compound, the nitro group acts as a strong electron acceptor, while the hydroxyl and methyl groups can act as electron donors. The pyridine ring serves as the π-conjugated bridge. Computational studies on similar nitro-substituted aromatic compounds have shown that the relative positions of the donor and acceptor groups significantly impact the first hyperpolarizability.
Table 4: Calculated First Hyperpolarizability (β) for a Representative Donor-Acceptor Substituted Pyridine
| Component | Value (a.u.) |
| β_x | 1500 |
| β_y | -250 |
| β_z | 50 |
| β_total | 1521 |
Note: The values presented in this table are for illustrative purposes to demonstrate the output of a first hyperpolarizability calculation.
The relationship between the molecular structure and the NLO properties is a key area of research. By systematically modifying the structure of a molecule and calculating its first hyperpolarizability, computational chemists can establish structure-property relationships that guide the design of new NLO materials with enhanced performance.
Research on Derivatives, Analogues, and Advanced Applications in Chemical Sciences
Synthesis and Characterization of Functionalized 5-Methyl-2-nitropyridin-4-ol Derivatives
The chemical modification of the this compound skeleton is crucial for tuning its physicochemical properties and exploring its potential in various scientific domains. Synthetic strategies focus on introducing diverse functional groups, such as halogens or alkoxy/amino moieties, and integrating the core structure into larger, hybrid molecular systems.
The introduction of halogen, alkoxy, or amino groups onto the nitropyridine ring can significantly alter its electronic properties, reactivity, and biological interactions. The synthesis of these analogues often involves leveraging the inherent reactivity of the pyridine (B92270) system.
Halogenated Derivatives: Halogenation of pyridine rings is a fundamental transformation. For nitropyridine systems, electrophilic halogenation can be challenging due to the deactivating effect of the nitro group. However, nucleophilic substitution reactions on activated precursors, such as a chloro-substituted nitropyridine, are a common route. For instance, the reduction of a related compound, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, using a platinum catalyst can yield the corresponding aminopyridine, highlighting a pathway where halogen and nitro groups coexist and can be selectively transformed google.com.
Alkoxy/Amino Analogues: Alkoxy groups are typically introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) by an alkoxide. A general method involves reacting a halogenated pyridine derivative with sodium alkoxide in the corresponding alcohol. The synthesis of 5-[alkoxy-(4-nitrophenyl)-methyl]-uridines, for example, demonstrates the attachment of alkoxy groups to a related nitrogen-containing heterocyclic system nih.govresearchgate.net. Similarly, amino groups can be introduced. The preparation of 4-amino-5-methyl-2(1H)-pyridone from 2-chloro-5-methyl-4-pyridinamine showcases a method for introducing an amino function to a related pyridine core google.com. A series of position-6 substituted 2-amino-4-methylpyridine analogues have also been synthesized as potential enzyme inhibitors nih.gov.
The table below summarizes representative synthetic approaches for these substitutions.
| Substitution Type | General Synthetic Strategy | Precursor Example | Reagents | Product Type |
| Halogenation | Nucleophilic Substitution | 2-Hydroxy-5-methyl-4-nitropyridine | POCl₃ / PCl₅ | 2-Chloro-5-methyl-4-nitropyridine |
| Alkoxylation | Nucleophilic Substitution | 2-Chloro-5-methyl-4-nitropyridine | Sodium Alkoxide (NaOR) | 2-Alkoxy-5-methyl-4-nitropyridine |
| Amination | Nucleophilic Substitution | 2-Chloro-5-methyl-4-nitropyridine | Ammonia (B1221849) or Primary/Secondary Amine | 2-Amino-5-methyl-4-nitropyridine |
Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, are a major focus of modern medicinal chemistry. Incorporating the nitropyridine core into larger structures, such as amides or hydrazides, can lead to compounds with novel properties.
The synthesis of such hybrids typically involves standard coupling reactions. For example, if the nitropyridine core is functionalized with a carboxylic acid group (e.g., at the methyl position via oxidation), it can be converted to an amide by reacting with an amine using a coupling agent or by forming an intermediate acyl chloride.
A more common approach involves hydrazides. Nicotinic acid hydrazides, for instance, are prepared through the hydrazinolysis of corresponding ester derivatives using hydrazine (B178648) hydrate (B1144303) mdpi.com. These hydrazides can then be condensed with various aldehydes or ketones in an acid-catalyzed reaction to form hydrazone linkages, creating complex hybrid molecules mdpi.comnih.gov. This strategy has been used to create a series of [6-(3-pyridyl)pyridazin-3-yl]amides, where replacement of the amide with hydrazones or hydrazides was well-tolerated and led to potent compounds nih.gov. The design of these molecules often aims to combine the properties of the nitropyridine moiety with another bioactive scaffold to achieve synergistic effects or new mechanisms of action mdpi.com.
| Hybrid Linkage | Synthetic Precursors | Key Reaction | Example Product Scaffold |
| Amide | Nitropyridine-carboxylic acid + Amine | Amide coupling (e.g., DCC, HATU) | N-Aryl-nitropyridine-carboxamide |
| Hydrazide | Nitropyridine-ester | Hydrazinolysis (NH₂NH₂·H₂O) | Nitropyridine-carbohydrazide |
| Hydrazone | Nitropyridine-hydrazide + Aldehyde/Ketone | Acid-catalyzed condensation | N'-Benzylidene-nitropyridine-carbohydrazide |
Coordination Chemistry and Catalytic Applications of Nitropyridine Ligands
The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and hydroxyl groups in this compound and its derivatives can act as coordination sites for metal ions. This ability to form stable metal complexes opens up applications in coordination chemistry and catalysis.
Nitropyridine derivatives are effective ligands for a variety of transition metals. Metal complexes are generally synthesized by reacting the nitropyridine ligand with a suitable metal salt in an appropriate solvent sysrevpharm.org. The stoichiometry of the resulting complex (e.g., ML or ML₂) depends on the metal ion, the ligand structure, and the reaction conditions rasayanjournal.co.in.
The characterization of these complexes relies on a suite of analytical techniques:
Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal, often indicated by shifts in the vibrational frequencies of the C=N (pyridine ring) and N-O (nitro group) bonds. UV-Vis spectroscopy provides information about the electronic transitions within the complex.
Magnetic Susceptibility: This measurement helps determine the geometry of the complex by revealing the number of unpaired electrons on the metal center. For example, this has been used to assign octahedral geometries to Co(II) and Ni(II) complexes and a square planar geometry to a Cu(II) complex rasayanjournal.co.in.
The table below summarizes typical characteristics of metal complexes with related pyridine-type ligands.
| Metal Ion | Typical Coordination Geometry | Magnetic Property | Characterization Notes |
| Palladium(II) | Square Planar | Diamagnetic | Often used in cross-coupling catalysis. |
| Copper(II) | Square Planar or Distorted Octahedral | Paramagnetic | Can undergo redox reactions to form Cu(I) complexes jscimedcentral.com. |
| Manganese(II) | Octahedral | Paramagnetic (High Spin) | Often incorporates water or other co-ligands into the coordination sphere. |
| Nickel(II) | Octahedral or Square Planar | Paramagnetic | Geometry depends on the ligand field strength jscimedcentral.com. |
Metal complexes bearing pyridine-based ligands are widely used as catalysts in organic synthesis. The electronic and steric properties of the nitropyridine ligand can modulate the reactivity and selectivity of the metal center.
Cross-Coupling Reactions: Palladium and nickel complexes are renowned for their catalytic activity in C-C cross-coupling reactions. The ligand influences the stability of different oxidation states of the metal (e.g., Ni(I), Ni(II), Ni(III)) during the catalytic cycle, thereby affecting the reaction outcome. For example, nickel-terpyridine complexes have been studied in cross-coupling reactions where the ligand plays a key role in the oxidative addition and reductive elimination steps mdpi.com.
Hydrogenation Reactions: Ruthenium(II) complexes with bipyridine-based ligands have demonstrated promising catalytic activity in the hydrogenation of olefins ijrpr.com. The ligand framework is crucial for achieving high conversion rates and selectivity. The presence of a nitro group on the pyridine ligand can influence the catalyst's electronic properties, potentially enhancing its activity or altering its selectivity. The nitro group's electron-withdrawing nature can impact the electron density at the metal center, which is a key factor in catalytic processes like asymmetric cyclopropanation and allylic alkylation rasayanjournal.co.in.
Mechanistic Investigations of Molecular and Biological Interactions of Nitropyridine Analogues
Understanding the mechanisms by which nitropyridine derivatives interact with other molecules or biological systems is critical for their rational design and application. These investigations often employ a combination of computational and experimental techniques.
Molecular Interactions and Reaction Mechanisms: Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways. Such studies have been used to investigate the mechanism of reactions like the Vicarious Nucleophilic Substitution (VNS) on nitroarenes, providing insights into the energetics of intermediate steps researchgate.net. Ring transformation reactions, where a dinitropyridone serves as a synthetic equivalent of unstable nitromalonaldehyde, have also been mechanistically explored, showing how nucleophilic addition initiates the transformation nih.gov. These computational models help explain experimental observations and predict the reactivity of new derivatives.
Biological Interactions: Many biologically active molecules function by interacting with specific protein targets. Mechanistic studies in this area aim to identify these targets and characterize the binding interactions. For example, certain 3-nitropyridine analogues have been identified as microtubule-targeting agents. plos.orgnih.gov X-ray crystallography revealed that these compounds bind to the colchicine-site of tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase. plos.orgnih.gov This detailed structural information provides a clear mechanism for their observed anti-cancer effects plos.orgnih.gov. Quantitative models can also be used to characterize pharmacodynamic drug-drug interactions, helping to understand whether the combined effect of two compounds is synergistic, additive, or antagonistic nih.gov.
Studies on Enzyme Inhibition Mechanisms
Derivatives of nitropyridine have emerged as a noteworthy class of compounds in the study of enzyme inhibition. The electron-withdrawing nature of the nitro group, combined with the structural features of the pyridine ring, allows these molecules to interact with various biological targets. Research has demonstrated that nitropyridine-containing molecules exhibit inhibitory activity against a range of enzymes.
For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, with the most potent compounds showing IC50 values in the micromolar range (8.5–12.2 µM) nih.gov. Other novel heterocyclic compounds based on a nitropyridine framework have been shown to be potent inhibitors of glycogen synthase kinase-3 (GSK3), with the most active in one series displaying an IC50 of 8 nM nih.gov.
Further studies have explored the dual inhibition capabilities of nitropyridine derivatives. A 5-nitropyridin-2-yl derivative was found to inhibit both chymotrypsin and urease, with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively nih.gov. The inhibitory potential of these compounds extends to other enzymes as well, including cytosolic thioredoxin reductase 1, which is a basis for anticancer therapy nih.gov. While the precise mechanism of inhibition varies with the enzyme and the specific derivative, it often involves the molecule binding to the active site or an allosteric site, thereby preventing the substrate from binding or the enzyme from performing its catalytic function.
Table 1: Enzyme Inhibition by Nitropyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Reported IC50 Value |
|---|---|---|
| Nitropyridine Carboxylic Acids | Janus kinase 2 (JAK2) | 8.5–12.2 µM |
| Heterocyclic GSK3 Inhibitors | Glycogen synthase kinase-3 (GSK3) | 8 nM |
| 5-Nitropyridin-2-yl Derivative | Chymotrypsin | 8.67 ± 0.1 μM |
| 5-Nitropyridin-2-yl Derivative | Urease | 29.21 ± 0.98 μM |
Ligand-Target Interaction Analysis via Computational Methods (e.g., Molecular Docking)
To elucidate the interactions between nitropyridine-based inhibitors and their enzyme targets at a molecular level, computational chemistry methods are frequently employed. These in silico techniques, including molecular docking and quantum chemical calculations, provide critical insights into binding modes, affinities, and the electronic properties governing these interactions.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. For example, docking studies on compounds structurally related to 5-methylpyridine have been performed to understand their binding modes with protein receptors, revealing binding energies and key intermolecular interactions such as hydrogen bonds and π-π stacking researchgate.netresearchgate.net. This analysis helps in rationalizing the observed inhibitory activity and guiding the design of more potent and selective inhibitors mdpi.com.
Quantum chemical methods like Density Functional Theory (DFT) are used to analyze the electronic structure of the molecules themselves. Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand charge transfer within the molecule researchgate.net. Natural Bond Orbital (NBO) analysis is another tool used to investigate intramolecular hydrogen bonding and charge-transfer interactions, which are crucial for molecular recognition and binding researchgate.netmdpi.com. These theoretical studies are essential for building structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced biological activity.
Table 2: Computational Methods in Ligand-Target Analysis This table is interactive. You can sort and filter the data.
| Computational Method | Purpose | Key Insights |
|---|---|---|
| Molecular Docking | Predicts ligand binding orientation and affinity. | Binding energy, key amino acid interactions, hydrogen bonding patterns. |
| Density Functional Theory (DFT) | Calculates molecular geometry and electronic properties. | HOMO-LUMO energy gap, electron density distribution, molecular stability. |
| Natural Bond Orbital (NBO) Analysis | Analyzes intramolecular charge transfer and bonding. | Hyperconjugative interactions, strength of hydrogen bonds. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predictive models for designing new compounds with improved potency. |
Exploration of Novel Material Properties and Applications
The pyridine nucleus, particularly when substituted with electronically active groups like nitro and methyl functions, is a valuable building block for the creation of advanced organic materials. The inherent properties of the nitropyridine scaffold allow for its use in developing materials with tailored optical and electronic characteristics.
Development of Nitropyridine-Based Materials with Tunable Photophysical Properties
The development of fluorophores with environmentally sensitive and tunable photophysical properties is a significant area of materials science. Pyridine-based compounds are excellent candidates for such materials due to the ability to modify their electronic properties through substitution. The introduction of electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents can create a "push-pull" system, leading to intramolecular charge transfer (ICT) upon photoexcitation.
Studies on related cyanopyridine derivatives have shown that their absorption and emission spectra are highly sensitive to the polarity of their environment (solvatochromism) researchgate.netnih.gov. These compounds exhibit absorption bands typically between 310 and 452 nm and emission bands from 454 to 633 nm nih.gov. A common feature is that the fluorescence quantum yield tends to increase in solvents of low polarity and decrease as solvent polarity rises nih.gov. This tunability allows for their application as fluorescent probes and sensors. By strategically placing substituents on the pyridine ring, as in this compound, it is possible to fine-tune these photophysical properties, including absorption/emission wavelengths and fluorescence intensity, for specific applications in optoelectronics and bio-imaging mdpi.comrsc.org.
Use as Precursors for Specialty Organic Materials and Templates for Hybrid Materials
The reactivity of the nitropyridine ring makes it a versatile precursor for the synthesis of more complex molecules and specialty materials. Multicomponent reactions involving nitropyridine derivatives have been developed to create previously inaccessible substituted pyridines in satisfactory yields mdpi.com. These compounds can serve as key intermediates in the synthesis of a wide range of products, including agrochemicals, such as potent insecticides, and various bioactive molecules nih.gov.
Furthermore, the pyridine nitrogen atom provides a coordination site for metal ions, allowing nitropyridine derivatives to act as ligands in the formation of metal complexes and hybrid materials nih.gov. For example, ruthenium, copper, and zinc complexes have been synthesized using nitropyridine-based ligands nih.gov. This capability enables their use as organic linkers or templates to direct the structure of organic-inorganic hybrid materials. Such materials combine the properties of the organic component (e.g., luminescence, processability) with those of the inorganic component (e.g., magnetism, catalytic activity), opening avenues for applications in catalysis, sensing, and electronics. The concept of using molecular templates to guide the growth of inorganic structures is a powerful strategy for creating functional hybrid materials with controlled nano- and micro-architectures nih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
